molecular formula C8H15N3 B13298746 3-(Butan-2-yl)-1-methyl-1H-pyrazol-4-amine

3-(Butan-2-yl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13298746
M. Wt: 153.22 g/mol
InChI Key: XEILURYXSZNMAO-UHFFFAOYSA-N
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Description

3-(Butan-2-yl)-1-methyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the butan-2-yl group: This step involves the alkylation of the pyrazole ring using a suitable butan-2-yl halide in the presence of a base such as potassium carbonate.

    Methylation: The final step is the methylation of the pyrazole ring, which can be done using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(Butan-2-yl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Butan-2-yl)-1H-pyrazol-4-amine: Lacks the methyl group, leading to different chemical and biological properties.

    1-Methyl-1H-pyrazol-4-amine: Lacks the butan-2-yl group, resulting in different reactivity and applications.

    3-(Butan-2-yl)-1H-pyrazole:

Uniqueness

3-(Butan-2-yl)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both the butan-2-yl and methyl groups, which confer specific chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

3-butan-2-yl-1-methylpyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-4-6(2)8-7(9)5-11(3)10-8/h5-6H,4,9H2,1-3H3

InChI Key

XEILURYXSZNMAO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NN(C=C1N)C

Origin of Product

United States

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